6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry. The presence of a bromine atom at the 6-position and a tert-butyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction is typically carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, and no base is required .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include hydrogenated imidazo[1,2-a]pyridines with reduced double bonds.
Scientific Research Applications
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the design of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenylimidazo[1,2-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is unique due to the presence of the tert-butyl group at the 2-position, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds that may have different substituents at the 2-position .
Properties
IUPAC Name |
6-bromo-2-tert-butylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOBQCPVOAULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631097 | |
Record name | 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864867-60-7 | |
Record name | 6-Bromo-2-(1,1-dimethylethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864867-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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